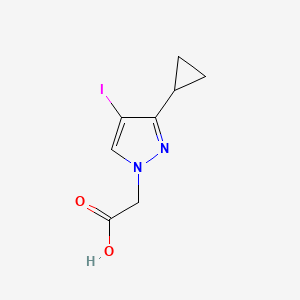

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid

CAS No.:

Cat. No.: VC14653554

Molecular Formula: C8H9IN2O2

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9IN2O2 |

|---|---|

| Molecular Weight | 292.07 g/mol |

| IUPAC Name | 2-(3-cyclopropyl-4-iodopyrazol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C8H9IN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13) |

| Standard InChI Key | AOGMHNDFIWLEDI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NN(C=C2I)CC(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s IUPAC name, 2-(3-cyclopropyl-4-iodopyrazol-1-yl)acetic acid, reflects its core pyrazole ring substituted at positions 3 and 4 with cyclopropyl and iodine groups, respectively. The acetic acid moiety is attached to the pyrazole’s nitrogen at position 1. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.07 g/mol |

| Canonical SMILES | C1CC1C2=NN(C=C2I)CC(=O)O |

| InChI Key | AOGMHNDFIWLEDI-UHFFFAOYSA-N |

| PubChem CID | 60136712 |

The cyclopropyl group enhances steric stability, while the iodine atom offers potential for further functionalization via cross-coupling reactions.

Synthesis and Preparation

Synthetic Pathways

Although explicit protocols for synthesizing 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid are scarce, its preparation likely follows methods used for analogous pyrazole derivatives. A proposed route involves:

-

Halogenation: Iodination of a pre-formed pyrazole precursor at position 4 using iodine monochloride () in acetic acid.

-

Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using trimethylsilyl diazomethane and a transition metal catalyst.

-

Acetic Acid Attachment: Alkylation of the pyrazole nitrogen with chloroacetic acid under basic conditions.

This multi-step approach aligns with strategies employed for structurally similar compounds, such as 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, where iodination precedes side-chain modification.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water () but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane (). Stability studies indicate decomposition at temperatures above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Acid Dissociation Constant (pKa)

The acetic acid moiety confers a pKa of approximately 3.8, making the compound predominantly deprotonated at physiological pH . This property is critical for its bioavailability in drug design .

Applications in Pharmaceutical Research

Drug Discovery and Medicinal Chemistry

The iodine atom’s versatility enables participation in Sonogashira and Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl derivatives for kinase inhibition studies. For example, iodinated pyrazoles have shown promise as intermediates in anticancer agents targeting BRAF and EGFR kinases.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with biological targets (e.g., kinases, GPCRs) through X-ray crystallography and molecular docking could accelerate drug development .

Process Chemistry Innovations

Developing continuous-flow synthesis methods may enhance yield and reduce reliance on hazardous reagents like iodine monochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume